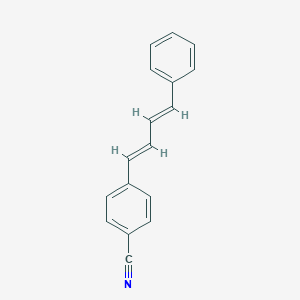

4-(4-Phenyl-1,3-butadienyl)benzonitrile

Description

4-(4-Phenyl-1,3-butadienyl)benzonitrile is a benzonitrile derivative featuring a conjugated 1,3-butadienyl linker connecting a phenyl group to the benzonitrile moiety.

Propriétés

Formule moléculaire |

C17H13N |

|---|---|

Poids moléculaire |

231.29g/mol |

Nom IUPAC |

4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzonitrile |

InChI |

InChI=1S/C17H13N/c18-14-17-12-10-16(11-13-17)9-5-4-8-15-6-2-1-3-7-15/h1-13H/b8-4+,9-5+ |

Clé InChI |

QFXDQBJWKDMWQE-KBXRYBNXSA-N |

SMILES |

C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)C#N |

SMILES isomérique |

C1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)C#N |

SMILES canonique |

C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)C#N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

BODIPY Fluorescent Dye Derivatives

Compound Name: 4,4-Difluoro-5-(4-phenyl-1,3-butadienyl)-4-bora-3a,4a-diaza-s-indacene-3-undecanoic acid (C11-BODIPY581/591)

- Structure : Incorporates a BODIPY (boron-dipyrromethene) core with the 4-phenyl-1,3-butadienyl group attached to a benzonitrile side chain.

- Synthesis : Derived from 4-(4-phenyl-1,3-butadienyl)benzonitrile precursors via functionalization with a BODIPY fluorophore .

- Applications : Used as a fluorescent probe for lipid peroxidation studies in biological systems, including staining MII eggs and sperm samples .

- Key Properties : Exhibits red fluorescence (581/591 nm excitation/emission) and sensitivity to reactive oxygen species (ROS) .

Comparison: Unlike the BODIPY derivative, 4-(4-phenyl-1,3-butadienyl)benzonitrile lacks the boron-containing heterocyclic core, reducing its fluorescence intensity. The BODIPY variant’s biological applications stem from its fluorogenic properties, whereas the simpler benzonitrile derivative may serve as a synthetic intermediate .

Triazole-Functionalized Benzonitrile Derivatives

Compound Names :

- Structure : Benzonitrile linked to triazole rings via a methyl group.

- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") or nucleophilic substitution using 4-(chloromethyl)benzonitrile .

- Applications : Explored as ligands in coordination chemistry, antimicrobial agents, or intermediates in drug development .

Comparison: The triazole derivatives prioritize stability and heterocyclic functionality over conjugation. The 1,3-butadienyl group in the target compound provides a rigid, planar structure advantageous for charge transport in materials science, whereas triazole derivatives focus on hydrogen bonding and metal coordination.

Polymer Composite Precursors

Compound Name: 4,4′-Bis(4-aminophenoxy)benzonitrile (APBN)

- Structure: Two benzonitrile groups connected via aminophenoxy linkers.

- Synthesis : Prepared as a precursor for polybenzoxazine composites.

- Applications : Enhances thermomechanical stability and flame retardancy in hybrid titania/polybenzoxazine materials .

Comparison: APBN’s bifunctional design contrasts with the mono-substituted 4-(4-phenyl-1,3-butadienyl)benzonitrile. The aminophenoxy groups in APBN facilitate polymerization, whereas the butadienyl group in the target compound may enable π-stacking in organic electronics. Both highlight benzonitrile’s versatility in materials science .

Pharmaceutical Derivatives

Compound Name: (-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile

- Structure: Complex substituents including dimethylamino and fluorophenyl groups.

Comparison: The pharmaceutical derivative emphasizes stereochemical complexity and polar functional groups for drug-receptor interactions. In contrast, 4-(4-phenyl-1,3-butadienyl)benzonitrile’s nonpolar, conjugated structure may limit bioavailability but enhance compatibility with hydrophobic matrices in materials .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.